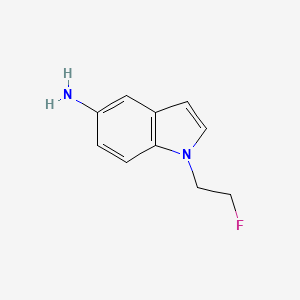
1-(2-Fluoroethyl)-1H-indol-5-ylamine
概要
説明
1-(2-Fluoroethyl)-1H-indol-5-ylamine is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
The synthesis of 1-(2-Fluoroethyl)-1H-indol-5-ylamine typically involves the introduction of a fluoroethyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole precursor reacts with 2-fluoroethylamine under specific conditions. The reaction may require a catalyst and an appropriate solvent to achieve high yields . Industrial production methods may involve optimization of reaction conditions to scale up the synthesis while maintaining purity and yield.
化学反応の分析
1-(2-Fluoroethyl)-1H-indol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1-(2-Fluoroethyl)-1H-indol-5-ylamine has several applications in scientific research:
Biology: The compound can be used as a probe to study biological processes, especially those involving indole derivatives.
作用機序
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-5-ylamine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
類似化合物との比較
1-(2-Fluoroethyl)-1H-indol-5-ylamine can be compared with other fluorinated indole derivatives, such as:
1-(2-Fluoroethyl)-1H-indole: Lacks the amine group, which can significantly alter its chemical and biological properties.
1-(2-Fluoroethyl)-1H-indol-3-ylamine: The position of the amine group can affect its reactivity and interactions with biological targets.
1-(2-Fluoroethyl)-1H-indol-5-ylmethanol: The presence of a hydroxyl group instead of an amine can change its solubility and reactivity.
生物活性
1-(2-Fluoroethyl)-1H-indol-5-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties. The incorporation of a fluorine atom into the structure may enhance its biological activity and pharmacokinetic properties.
- Chemical Formula : C_{10}H_{11}FN_2
- CAS Number : 1508515-95-4
- Molecular Weight : 180.21 g/mol
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Indole derivatives often exhibit inhibitory effects on various enzymes, including kinases involved in cell signaling pathways. This compound may modulate the activity of serine/threonine-protein kinases, which are crucial for cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that indole derivatives can possess antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 16 µg/mL to as low as 0.25 µg/mL for more active derivatives .
- Anticancer Potential : The indole scaffold is known for its anticancer activities, potentially through the modulation of pathways related to cell cycle regulation and apoptosis induction .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its analogs:
Case Study 1: Antimicrobial Activity
A study evaluated a series of indole derivatives, including this compound, for their efficacy against MRSA. The results indicated that certain halogen-substituted indoles exhibited potent antimicrobial activity without significant cytotoxic effects on human cells, suggesting a favorable therapeutic index .
Case Study 2: Neuroprotective Effects
Research has highlighted the potential of fluorinated indoles in neuroprotection. A derivative similar to this compound was shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. This inhibition could lead to increased levels of neuroprotective neurotransmitters, indicating a promising avenue for treating conditions like Parkinson's disease .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of indole derivatives have revealed that:
- Fluorination enhances lipophilicity and metabolic stability, which are critical for drug design .
- The position of fluorine substitution significantly impacts biological activity; compounds with fluorine at specific positions on the indole ring often exhibit improved efficacy against microbial strains and cancer cells.
特性
IUPAC Name |
1-(2-fluoroethyl)indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMRGBPGQUDFHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCF)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















